molecular formula C8H6Br2N2 B1505485 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine CAS No. 860260-49-7

6,8-Dibromo-2-methylimidazo[1,2-a]pyridine

Cat. No. B1505485
CAS RN: 860260-49-7
M. Wt: 289.95 g/mol
InChI Key: FEQUEUIQYDOCLW-UHFFFAOYSA-N
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Description

“6,8-Dibromo-2-methylimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H6Br2N2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which “6,8-Dibromo-2-methylimidazo[1,2-a]pyridine” belongs, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of “6,8-Dibromo-2-methylimidazo[1,2-a]pyridine” consists of a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C8H6Br2N2/c1-5-2-6 (9)8-11-3-7 (10)12 (8)4-5/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6,8-Dibromo-2-methylimidazo[1,2-a]pyridine” include a molecular weight of 290.94 . The compound is a solid at room temperature .

Safety and Hazards

Safety information for “6,8-Dibromo-2-methylimidazo[1,2-a]pyridine” indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions for “6,8-Dibromo-2-methylimidazo[1,2-a]pyridine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, particularly in the development of new drugs for tuberculosis .

properties

IUPAC Name

6,8-dibromo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQUEUIQYDOCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20706719
Record name 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromo-2-methylimidazo[1,2-a]pyridine

CAS RN

860260-49-7
Record name 6,8-Dibromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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